molecular formula C4H4N8O2 B2663965 1,2,5-Oxadiazol-3-amine, 4,4'-azobis- CAS No. 78644-90-3

1,2,5-Oxadiazol-3-amine, 4,4'-azobis-

Cat. No.: B2663965
CAS No.: 78644-90-3
M. Wt: 196.13
InChI Key: YBRXRTHOHUWQLL-BQYQJAHWSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4,4’-azobis- is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1,2,5-Oxadiazol-3-amine, 4,4’-azobis- typically involves the reaction of amidoximes with acyl chlorides or anhydrides, followed by cyclocondensation. One common method includes the O-acylation of an amidoxime with an acyl chloride in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2,5-Oxadiazol-3-amine, 4,4’-azobis- undergoes various chemical reactions, including:

Common reagents used in these reactions include acyl chlorides, anhydrides, and bases like TBAF/THF. Major products formed from these reactions often include various substituted oxadiazoles and their derivatives.

Scientific Research Applications

1,2,5-Oxadiazol-3-amine, 4,4’-azobis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4,4’-azobis- involves its interaction with molecular targets and pathways that contribute to its energetic properties. The compound’s structure allows for efficient energy release upon decomposition, making it suitable for use in energetic materials. The specific molecular targets and pathways may vary depending on the application, but generally involve the formation and breaking of chemical bonds that release energy.

Comparison with Similar Compounds

1,2,5-Oxadiazol-3-amine, 4,4’-azobis- can be compared with other oxadiazoles such as:

The uniqueness of 1,2,5-Oxadiazol-3-amine, 4,4’-azobis- lies in its specific structure, which imparts distinct energetic properties and makes it suitable for specialized applications in materials science and industry.

Properties

IUPAC Name

4-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N8O2/c5-1-3(11-13-9-1)7-8-4-2(6)10-14-12-4/h(H2,5,9)(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRXRTHOHUWQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N=NC2=NON=C2N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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